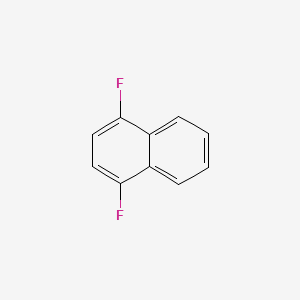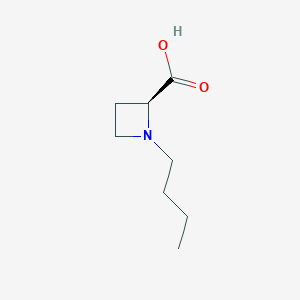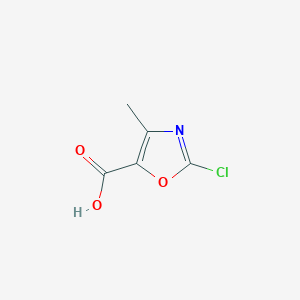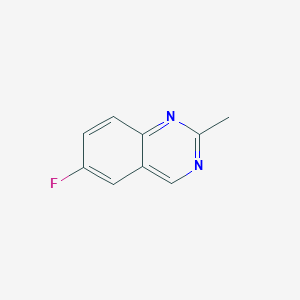
6-Fluoro-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methylquinazoline is a heterocyclic organic compound characterized by a quinazoline core structure with a fluorine atom at the 6th position and a methyl group at the 2nd position. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with fluoroacetaldehyde under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for producing quinazoline derivatives .
化学反応の分析
Types of Reactions: 6-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
科学的研究の応用
6-Fluoro-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinazoline derivatives.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 6-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and selectivity .
類似化合物との比較
6-Fluoro-2-methylquinoline: Similar in structure but differs in the nitrogen atom’s position within the ring.
4-Hydroxy-2-methylquinazoline: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness: 6-Fluoro-2-methylquinazoline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs .
特性
CAS番号 |
16499-46-0 |
|---|---|
分子式 |
C9H7FN2 |
分子量 |
162.16 g/mol |
IUPAC名 |
6-fluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H7FN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 |
InChIキー |
WVCVHKMIMFZFAP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C=C(C=CC2=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


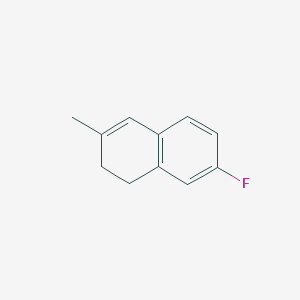
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
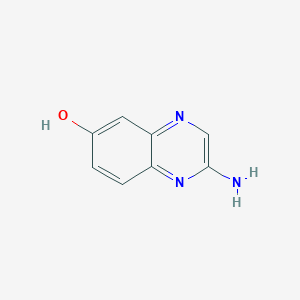
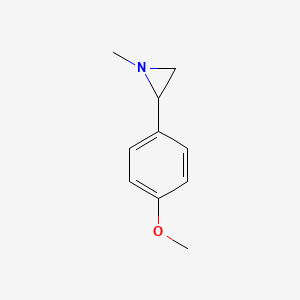
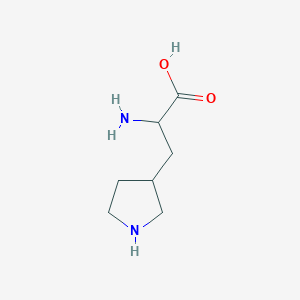
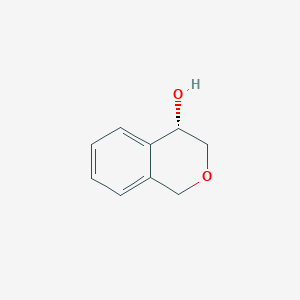

![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

